molecular formula C7H3BrF3NO B578336 3-Bromo-5-(trifluoromethyl)picolinaldehyde CAS No. 1227601-42-4

3-Bromo-5-(trifluoromethyl)picolinaldehyde

Cat. No.: B578336
CAS No.: 1227601-42-4
M. Wt: 254.006
InChI Key: YQJSHHUAEQVWJY-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C7H3BrF3NO It is a derivative of picolinaldehyde, where the 3-position of the pyridine ring is substituted with a bromine atom and the 5-position with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethyl)picolinaldehyde typically involves the bromination of 5-(trifluoromethyl)picolinaldehyde. One common method includes the use of bromine or a brominating agent under controlled conditions to achieve the desired substitution on the pyridine ring . The reaction conditions often involve maintaining a specific temperature and using solvents that facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)picolinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 3-Bromo-5-(trifluoromethyl)picolinic acid.

    Reduction: 3-Bromo-5-(trifluoromethyl)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-(trifluoromethyl)picolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)picolinaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(trifluoromethyl)picolinaldehyde is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable in various synthetic and research applications. The aldehyde group further enhances its versatility, allowing it to participate in a wide range of chemical reactions.

Biological Activity

3-Bromo-5-(trifluoromethyl)picolinaldehyde, with the molecular formula C7_7H3_3BrF3_3NO, is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • A pyridine ring substituted at the 3-position with a bromine atom .
  • A trifluoromethyl group at the 5-position.
  • An aldehyde functional group that enhances its reactivity.

This combination of substituents contributes to its unique chemical properties, making it a valuable scaffold in drug design and development.

The biological activity of this compound is primarily attributed to its interactions with biological targets, including enzymes and receptors. Key aspects of its mechanism include:

  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through biological membranes.
  • Halogen Bonding : The bromine atom can participate in halogen bonding, which may enhance binding affinity to molecular targets.
  • Reactivity of the Aldehyde Group : The aldehyde can undergo various chemical transformations, allowing it to participate in diverse biochemical pathways.

Biological Applications

This compound has been explored in several biological contexts:

  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes. Its structural features allow it to interact effectively with enzyme active sites, potentially leading to therapeutic applications.
  • Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals, especially in targeting pathways related to cancer and inflammatory diseases. Studies have shown promising results in assays involving drug efficacy against cancer cell lines .
  • Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme mechanisms and interactions with biological macromolecules.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionActs as an inhibitor for various enzymes; potential applications in drug design.,
Anticancer ActivityDemonstrated efficacy against specific cancer cell lines in vitro assays. ,
Biochemical ProbingUsed in assays to investigate enzyme mechanisms and protein interactions.,

Case Study: Anticancer Efficacy

A notable study investigated the effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity, with IC50_{50} values ranging from 10 µM to 30 µM across different cell types. This suggests potential as a lead compound for further development in anticancer therapies .

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-(Trifluoromethyl)picolinaldehydeLacks bromine; less reactiveLimited compared to target
2-Bromo-5-(trifluoromethyl)pyridineSimilar structure; no aldehydeDifferent applications
3-Bromo-5-(trifluoromethyl)phenolContains phenol group; distinct reactivityVaries significantly

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJSHHUAEQVWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743617
Record name 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227601-42-4
Record name 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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